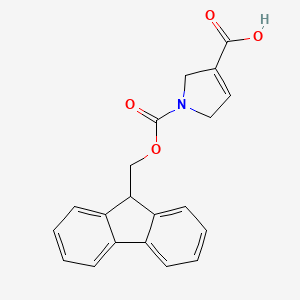
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other sites on the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group of the pyrrole-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The Fmoc group can be removed using a base such as piperidine in an organic solvent.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group to yield the free amino acid .
科学的研究の応用
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various peptide-based materials and compounds
作用機序
The mechanism of action of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized .
類似化合物との比較
Similar Compounds
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-proline
Uniqueness
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific structure and the presence of the pyrrole ring, which imparts distinct chemical properties. This makes it particularly useful in certain peptide synthesis applications where other Fmoc-protected amino acids may not be suitable .
特性
分子式 |
C20H17NO4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,22,23) |
InChIキー |
MRXKVPVZLNUCQC-UHFFFAOYSA-N |
正規SMILES |
C1C=C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)

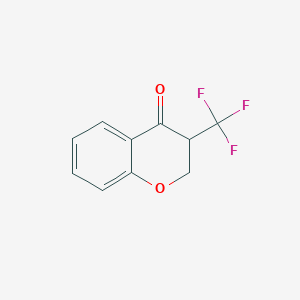
![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)
![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
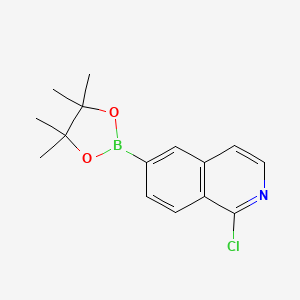
![5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid](/img/structure/B13551939.png)
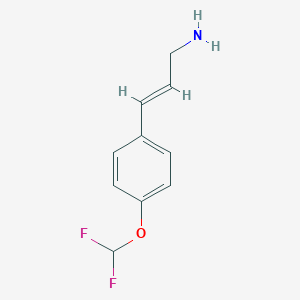
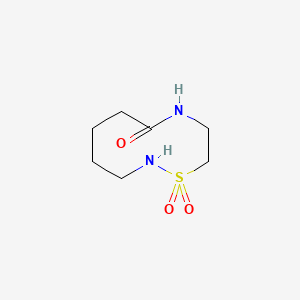
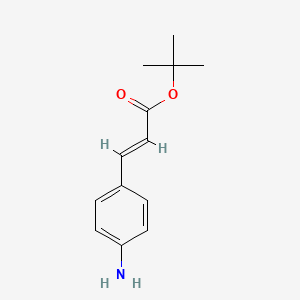
![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
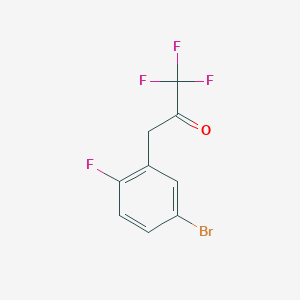

![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)
